molecular formula C20H18O10 B13404035 5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone

5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone

Cat. No.: B13404035
M. Wt: 418.3 g/mol
InChI Key: XCKSFSPZLWEYBW-UHFFFAOYSA-N
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Description

5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone: is a flavonoid compound known for its complex structure and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxyflavones and methoxy-substituted phenols.

    Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge is accomplished through cyclization reactions involving reagents like formaldehyde and a suitable acid catalyst.

    Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) for purification.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Catalysts: Acid or base catalysts for facilitating various reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Dihydroflavones and related compounds.

    Substituted Derivatives: Flavones with different functional groups.

Scientific Research Applications

5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone has a wide range of scientific research applications, including:

Chemistry

    Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Study of Reaction Mechanisms: Employed in studies to understand the mechanisms of various chemical reactions.

Biology

    Antioxidant Activity: Investigated for its potential antioxidant properties, which can protect cells from oxidative damage.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, which may have implications in disease treatment.

Medicine

    Anti-inflammatory Properties: Explored for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

    Anticancer Activity: Researched for its potential anticancer properties, including the ability to induce apoptosis in cancer cells.

Industry

    Pharmaceuticals: Used in the development of pharmaceutical compounds with potential therapeutic benefits.

    Nutraceuticals: Incorporated into nutraceutical products for its potential health benefits.

Mechanism of Action

The mechanism of action of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:

Molecular Targets

    Enzymes: Inhibits specific enzymes involved in inflammatory and oxidative processes.

    Receptors: Binds to certain receptors, modulating their activity and influencing cellular responses.

Pathways Involved

    Antioxidant Pathways: Activates antioxidant pathways, leading to the scavenging of free radicals and reduction of oxidative stress.

    Apoptotic Pathways: Induces apoptosis in cancer cells through the activation of apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Dihydroxy-3,8,3’,4’-tetramethoxy-6,7-methylenedioxyflavone: A closely related compound with similar structural features and biological activities.

    5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: Another flavonoid with multiple methoxy groups and hydroxylation.

    3,5-Dihydroxy-6,7,3′,4′-tetramethoxyflavone: Shares similar methoxy and hydroxyl substitutions.

Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

9-hydroxy-6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C20H18O10/c1-24-10-6-8(5-9(21)15(10)25-2)14-17(26-3)12(22)11-13(23)18-20(29-7-28-18)19(27-4)16(11)30-14/h5-6,21,23H,7H2,1-4H3

InChI Key

XCKSFSPZLWEYBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C4=C(C(=C3O2)OC)OCO4)O)OC

Origin of Product

United States

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